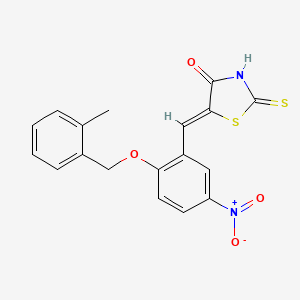

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Description

The compound “(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one” belongs to the class of thiazolidinone derivatives, characterized by a central 2-thioxothiazolidin-4-one core substituted with a benzylidene moiety. Its synthesis typically involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one and a substituted benzaldehyde derivative under acidic conditions (glacial acetic acid) with sodium acetate as a base, followed by refluxing for 2–5 hours . The Z-configuration around the exocyclic double bond (CH=C) is confirmed via NMR spectroscopy, particularly through the chemical shift of the =CH proton (δ ~7.92 ppm) .

This compound’s structure features a 2-methylbenzyloxy group at the 2-position and a nitro group at the 5-position of the benzylidene ring.

Properties

IUPAC Name |

(5Z)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-11-4-2-3-5-12(11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(21)19-18(25)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQTWWMAIBBVHR-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

Introduction of the Nitrobenzylidene Group: The thiazolidinone intermediate is then reacted with a nitrobenzaldehyde derivative under basic conditions to introduce the nitrobenzylidene group.

Etherification: Finally, the compound is subjected to etherification with 2-methylbenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Conversion to amines or alcohols.

Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

The search results provide information on thiazolidin-4-one derivatives, but do not contain specific details about the applications of "(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one." However, the search results do highlight the broader applications of thiazolidin-4-one derivatives in medicinal chemistry, particularly as anticancer agents .

Thiazolidin-4-one: A Promising Scaffold

Thiazolidin-4-one is a chemical scaffold that has gained prominence in medicinal chemistry due to its diverse biological activities . These activities include anti-cancer, anti-convulsant, anti-tubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive effects . Its ability to inhibit cancer cell proliferation has made it an effective scaffold in drug development .

Anticancer Activity

Thiazolidin-4-one derivatives have demonstrated potential as anticancer agents by inhibiting various enzymes involved in cancer progression . These enzymes include:

- Microtubules: Inhibition of tubulin polymerization leads to mitotic arrest and cell death .

- Carbonic anhydrases, protein tyrosine kinases, and protein tyrosine phosphatases: Inhibition of these enzymes regulates cell growth and differentiation .

- Histone deacetylase inhibitors: These agents lead to cell cycle arrest by regulating gene expression .

- VEGFR and EGFR: Inhibition of these receptors, which are members of the tyrosine kinase family, regulates tumor progression by inducing apoptosis and inhibiting angiogenesis .

- COX and BCl-2: Inhibition of these proteins induces apoptosis .

Other Potential Applications

Mechanism of Action

The mechanism of action of (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common scaffold but exhibit diverse biological activities depending on substituents. Below is a detailed comparison:

Key Observations

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial and anticancer activity by increasing electrophilicity . Electron-donating groups (e.g., OH, OCH₃) improve tyrosinase inhibition by facilitating hydrogen bonding with enzyme active sites . Bulkier substituents (e.g., benzimidazole in ) increase thermal stability but may reduce solubility.

Synthetic Efficiency: Compounds with para-substituted benzylidenes (e.g., 4-hydroxy ) often achieve higher yields (~85–94%) compared to ortho-substituted analogs due to reduced steric hindrance .

Biological Performance: Tyrosinase inhibitors like 5-HMT and MBTO demonstrate structure-activity relationships (SAR) where methoxy and hydroxy groups are critical for binding . Antioxidant activity in thiazolidinone-thienopyrimidine hybrids correlates with resonance stabilization of free radicals by aromatic systems .

Biological Activity

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-melanogenesis and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant studies that highlight its pharmacological potential.

Synthesis and Structural Analysis

The compound can be synthesized through a multi-step reaction involving thiazolidinone derivatives and substituted benzaldehydes. The synthesis typically yields a pink amorphous solid with a melting point between 164-166 °C. Spectroscopic methods such as IR and NMR are employed to confirm the structural integrity of the compound, revealing characteristic functional groups and molecular interactions .

Tyrosinase Inhibition

One of the primary biological activities of (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is its inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. The compound exhibits significant inhibitory activity against mushroom tyrosinase, which is often used as a model for studying skin pigmentation processes.

Table 1: Tyrosinase Inhibition IC50 Values

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one | 198.9 ± 8.57 | |

| Kojic Acid | 10.0 ± 0.90 | |

| Other Analogues | Varies (up to >300) |

The IC50 value of 198.9 µM indicates moderate inhibition compared to standard inhibitors like kojic acid, which has an IC50 of 10 µM .

Anti-Melanogenic Activity

In addition to enzyme inhibition, this compound has shown promise as an anti-melanogenic agent. Studies using B16F10 murine melanoma cells demonstrated that it reduces melanin production significantly without exhibiting cytotoxic effects at concentrations below 20 µM . This suggests a potential application in cosmetic formulations aimed at skin lightening.

The mechanism by which (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one inhibits tyrosinase involves competitive inhibition, as evidenced by Lineweaver-Burk plots that indicate increased substrate affinity in the presence of the compound . Further molecular docking studies have elucidated specific interactions between the compound and the active site of tyrosinase, providing insights into its inhibitory action.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in various biological assays:

- Cell Viability Assays : Evaluated in B16F10 cells, the compound demonstrated no significant cytotoxicity at concentrations up to 20 µM over 72 hours .

- Antioxidant Activity : The compound also exhibited antioxidant properties, scavenging reactive oxygen species (ROS) effectively, which may contribute to its protective effects against oxidative stress in melanocytes .

- Comparative Studies : When compared with other thiazolidinone derivatives, (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one showed superior anti-melanogenic effects, highlighting its potential as a lead compound for further development .

Q & A

Q. What is the standard synthetic route for (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one?

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group (distinct coupling constants and chemical shifts for olefinic protons) and substitution patterns.

- IR Spectroscopy : To identify the C=O (thiazolidinone) and C=S (thioxo) stretching vibrations (~1700 cm⁻¹ and ~1200 cm⁻¹, respectively).

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

Q. How can researchers assess the antimicrobial activity of this compound?

Use broth microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin and measure minimum inhibitory concentrations (MICs). The nitro group may enhance activity against anaerobic pathogens due to redox activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?

- Solvent Screening : Test aprotic solvents (e.g., DMF) to reduce side reactions. Evidence suggests acetic acid enhances regioselectivity .

- Catalyst Variation : Replace sodium acetate with piperidine for faster kinetics.

- Temperature Control : Lower temperatures (e.g., 60°C) may favor the Z-isomer by minimizing thermal isomerization .

Q. What strategies address contradictory data in enzyme inhibition studies?

If conflicting results arise (e.g., variable IC₅₀ values against oxidoreductases):

- Purity Validation : Confirm compound integrity via HPLC ( emphasizes purity impacts bioactivity).

- Assay Replication : Use orthogonal methods (e.g., fluorometric vs. colorimetric assays) to rule out interference from the nitro group.

- Structural Analogues : Compare with derivatives lacking the nitro or 2-methylbenzyloxy group to isolate functional contributions .

Q. How does the nitro group influence the compound’s electronic properties and bioactivity?

The electron-withdrawing nitro group enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic interactions with enzyme active sites (e.g., cysteine residues in oxidoreductases). Computational studies (DFT) can map electrostatic potential surfaces to predict binding sites. Reductive metabolism of the nitro group to an amine may also generate reactive intermediates with altered activity .

Q. What in vitro models are suitable for studying its anticancer potential?

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa).

- Mechanistic Studies : Perform ROS detection (DCFH-DA probe) to assess oxidative stress induction, as thiazolidinones often disrupt redox homeostasis.

- Synergy Screening : Combine with standard chemotherapeutics (e.g., doxorubicin) to evaluate additive or antagonistic effects .

Methodological Considerations Table

| Research Aspect | Key Methodology | References |

|---|---|---|

| Synthesis | Knoevenagel condensation with sodium acetate in acetic acid | |

| Purification | Recrystallization from ethanol | |

| Antimicrobial Testing | CLSI-compliant broth microdilution | |

| Enzyme Inhibition | Fluorometric assays with positive controls (e.g., ROS scavengers) | |

| Isomer Analysis | NMR coupling constants (J ≈ 12–14 Hz for Z-configuration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.